(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Overview
Description
The name of the compound suggests that it is a complex organic molecule. The presence of terms like “diethyl”, “hydroxy”, “oxo”, and “diazapentacyclo” indicate the presence of various functional groups and a complex ring structure .
Molecular Structure Analysis
The name suggests a molecule with multiple ring structures (“diazapentacyclo”), functional groups like hydroxy (-OH) and oxo (=O), and complex side chains .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. Reactions would depend on the functional groups present and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound .Scientific Research Applications
Anticancer Activities and Structural Modification
Norcantharidin (NCTD) and its analogs have been identified for their significant anticancer activities. These compounds, through structural modifications, exhibit potential anticancer activities by acting as protein phosphatase inhibitors, specifically targeting protein phosphatase 1, 2A, 2B, and 5. Despite NCTD's improved activity and reduced toxicity compared to cantharidin, its clinical effects often fall short of current needs, underscoring the importance of exploring more effective analogs. However, NCTD serves as a valuable lead compound in the search for new anticancer agents (Deng & Tang, 2011).
Contributions to D2-like Receptors Potency and Selectivity
Research into arylcycloalkylamines, such as phenyl piperidines and piperazines, has shown that arylalkyl substituents can enhance the potency and selectivity of compounds targeting D2-like receptors. This finding highlights the importance of specific pharmacophoric groups in developing selective and potent agents for psychiatric disorders, suggesting a composite structure's role in receptor selectivity and potency (Sikazwe et al., 2009).
Anxiolytic-like Activity of Piperazine Derivatives
Piperazine derivatives have demonstrated a range of pharmacological properties, including anxiolytic-like, antidepressant, nootropic, antinociceptive activities, and antioxidant capacity. A novel N-cycloalkyl-N-benzoylpiperazine derivative showed significant anxiolytic-like activity in preclinical models without affecting locomotor activity or motor coordination, indicating its potential as a lead structure for developing new anxiolytic drugs (Strub et al., 2016).
Dipeptidyl Peptidase IV Inhibitors and Antidiabetic Drugs
The search for Dipeptidyl Peptidase IV (DPP IV) inhibitors has been vigorous, given the enzyme's role in degrading incretin molecules and its validation as a target for type 2 diabetes mellitus (T2DM) treatment. Various inhibitors, including those based on piperazine structures, have been reported, indicating the ongoing effort to find effective antidiabetic drugs without long-term side effects (Mendieta, Tarragó, & Giralt, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5,13-diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O5/c1-3-22-23-16-21(41-31(38)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)33-29-24(22)18-36-28(29)17-26-25(30(36)37)19-40-32(26,39)4-2/h8-9,16-17,20,39H,3-7,10-15,18-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHCRZQVMWZSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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